3-bromo-1-tert-butyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-bromo-1-tert-butyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a bromine atom, a tert-butyl group, and an aldehyde functional group attached to the pyrazole ring, making it a valuable intermediate in various chemical reactions and synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-tert-butyl-1H-pyrazole-4-carbaldehyde typically involves the cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of tert-butyl hydrazine with 3-bromo-2,4-pentanedione under acidic conditions to form the pyrazole ring . The aldehyde group can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-tert-butyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-bromo-1-tert-butyl-1H-pyrazole-4-methanol.
Substitution: 3-substituted-1-tert-butyl-1H-pyrazole-4-carbaldehyde derivatives.
Scientific Research Applications
3-bromo-1-tert-butyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-1-tert-butyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and the aldehyde group can influence its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-tert-butyl-1H-pyrazole: Similar structure but lacks the aldehyde group.
4-bromopyrazole: Similar structure but lacks the tert-butyl group and the aldehyde group.
Uniqueness
3-bromo-1-tert-butyl-1H-pyrazole-4-carbaldehyde is unique due to the combination of the bromine atom, tert-butyl group, and aldehyde functional group.
Properties
Molecular Formula |
C8H11BrN2O |
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Molecular Weight |
231.09 g/mol |
IUPAC Name |
3-bromo-1-tert-butylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C8H11BrN2O/c1-8(2,3)11-4-6(5-12)7(9)10-11/h4-5H,1-3H3 |
InChI Key |
GHECBBJWKVNJGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C(C(=N1)Br)C=O |
Origin of Product |
United States |
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